molecular formula C20H24N2O5 B125413 Medroxalol CAS No. 56290-94-9

Medroxalol

Katalognummer B125413
CAS-Nummer: 56290-94-9
Molekulargewicht: 372.4 g/mol
InChI-Schlüssel: MPQWSYJGFLADEW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Medroxalol is a vasodilator beta blocker that is also classified as a mixed receptor blocker as it blocks both alpha and beta receptors .


Synthesis Analysis

The synthesis of Medroxalol involves several steps . The first step involves a Friedel-Crafts acetylation of salicylamide. The aromatic methylketone is then halogenated. The bromide in the resulting compound is displaced by the nitrogen in N-benzyl-1-(3’,4’-methylenedioxyphenyl)-3-butylamine, which is prepared by reductive amination on the corresponding ketone. The product of the last step is catalytically hydrogenated, reducing the ketone and removing the benzyl protecting group to afford the product Medroxalol .


Molecular Structure Analysis

The molecular formula of Medroxalol is C20H24N2O5 . The molar mass is 372.421 g/mol . The structure includes a benzodioxol group and a butylamine group .


Chemical Reactions Analysis

The synthesis of Medroxalol involves several chemical reactions including Friedel-Crafts acetylation, halogenation, nucleophilic substitution, reductive amination, and catalytic hydrogenation .

Wissenschaftliche Forschungsanwendungen

Drug Development

Overview

Medroxalol’s development involves synthetic chemistry and pharmacological testing.

Application Summary

Experimental Procedures

Results

These applications highlight Medroxalol’s diverse roles in cardiovascular medicine, stereochemistry, and drug development. Researchers continue to explore its potential in other fields as well .

Eigenschaften

IUPAC Name

5-[2-[4-(1,3-benzodioxol-5-yl)butan-2-ylamino]-1-hydroxyethyl]-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5/c1-12(2-3-13-4-7-18-19(8-13)27-11-26-18)22-10-17(24)14-5-6-16(23)15(9-14)20(21)25/h4-9,12,17,22-24H,2-3,10-11H2,1H3,(H2,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQWSYJGFLADEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC2=C(C=C1)OCO2)NCC(C3=CC(=C(C=C3)O)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

70161-10-3 (mono-hydrochloride)
Record name Medroxalol [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056290949
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30866550
Record name Medroxalol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30866550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Medroxalol

CAS RN

56290-94-9, 70161-10-3
Record name Medroxalol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56290-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Medroxalol [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056290949
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Medroxalol hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=313453
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Medroxalol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30866550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[2-[[3-(1,3-benzodioxol-5-yl)-1-methylpropyl]amino]-1-hydroxyethyl]salicylamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.618
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MEDROXALOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PX96289JA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Medroxalol
Reactant of Route 2
Medroxalol
Reactant of Route 3
Reactant of Route 3
Medroxalol
Reactant of Route 4
Medroxalol
Reactant of Route 5
Medroxalol
Reactant of Route 6
Medroxalol

Citations

For This Compound
282
Citations
KD Haegele, P Jaillon, G Cheymol… - Clinical …, 1983 - Wiley Online Library
… , 800, and 1200 mg medroxalol and a single intravenous dose of I … Following oral doses medroxalol reached peak plasma … We report on the kinetics of single doses of medroxalol given …
Number of citations: 6 ascpt.onlinelibrary.wiley.com
HL Elliott, PA Meredith, DJ Sumner… - British journal of clinical …, 1984 - Wiley Online Library
The pharmacokinetics of medroxalol are described in normal … For oral medroxalol the clinical pharmacokinetic parameters … Following intravenous medroxalol the bioavailability was …
Number of citations: 25 bpspubs.onlinelibrary.wiley.com
HC Cheng, OK Reavis Jr, JM Grisar, GP Claxton… - Life Sciences, 1980 - Elsevier
… samples of medroxalol enantiomers … medroxalol enantiomers exhibited significant antihypertensive activity. They contributed nearly equally to the antihypertensive activity of …
Number of citations: 25 www.sciencedirect.com
P Jaillon, J Weissenburger, M Biour… - Journal of …, 1982 - journals.lww.com
… oral or intravenous medroxalol administration. At … medroxalol administration. In addition, an isoproterenol test was performed 5 min after the end of the intravenous infusion of medroxalol…
Number of citations: 16 journals.lww.com
JM Grisar, GP Claxton, TM Bare, RC Dage… - Journal of Medicinal …, 1981 - ACS Publications
Analogues of medroxalol (1) were prepared in which the carboxamide function, the phenolic hydroxy group, and the aralkylamine side chain were modified. N-Alkyl-substituted amide …
Number of citations: 21 pubs.acs.org
HL Elliott, K McLean, PA Meredith… - British journal of …, 1984 - Wiley Online Library
… and labetalol although the early fall with iv medroxalol appeared to be greater. With oral medroxalol there was no significant alteration in heart rate but following intravenous medroxalol …
Number of citations: 5 bpspubs.onlinelibrary.wiley.com
PJ Schechter, A Tanskanen, J Tuomilehto… - Journal of …, 1982 - journals.lww.com
… the first 6 weeks of medroxalol at mean daily doses of 388–407 mg. Addition of hydrochlorothiazide permitted some decrease in medroxalol dosage. Upon medroxalol withdrawal, …
Number of citations: 8 journals.lww.com
AA Hancock - Clinical and Experimental Hypertension. Part A …, 1984 - Taylor & Francis
… This study defines the effects of medroxalol and enantiomers on adrenergic receptors and their contribution to the hypotensive action of medroxalol. Medroxalol itself has two …
Number of citations: 2 www.tandfonline.com
JP Gibson, DM Sells, HC Cheng… - Toxicologic …, 1987 - journals.sagepub.com
… mice receiving the lowest dose of medroxalol; however, the: … that chronic dietary treatment with medroxalol can lead to an … stromal sarcomas and medroxalol administration. A linear …
Number of citations: 25 journals.sagepub.com
JK Woodward, HC Cheng - Journal of Pharmacy and …, 1982 - academic.oup.com
… In this investigation, medroxalol and labetalol produced a partial relaxation which was antagonized by propranolol. Thus, both medroxalol and labetalol are partial agonists for Pz-…
Number of citations: 3 academic.oup.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.